4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride
Overview
Description
“4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1220017-63-9 . It has a molecular weight of 283.84 and its IUPAC name is 3-{[(4-isopropylbenzyl)oxy]methyl}piperidine hydrochloride . The InChI code for this compound is 1S/C16H25NO.ClH/c1-13(2)16-7-5-14(6-8-16)11-18-12-15-4-3-9-17-10-15;/h5-8,13,15,17H,3-4,9-12H2,1-2H3;1H .
Scientific Research Applications
Chemistry and Pharmacology of Piperidine Derivatives
Piperidine Alkaloids in Medicinal Chemistry : Piperidine, a core structure in many pharmacologically active compounds, has been extensively studied for its medicinal properties. Piperidine alkaloids, extracted from various plant species, exhibit a wide range of therapeutic activities. Research has highlighted their significance in drug discovery, particularly for their roles in neuropharmacology and as potential leads for the development of new therapeutic agents. The structural diversity of piperidine alkaloids allows for the exploration of novel pharmacophores, contributing to the development of drugs with enhanced efficacy and reduced side effects (Singh et al., 2021).
Analytical Methods in Antioxidant Activity Research : The study of antioxidants and their role in various scientific fields underscores the importance of piperidine derivatives. Analytical methods used to determine antioxidant activity, such as ORAC, HORAC, and FRAP assays, are crucial in assessing the potential health benefits of piperidine-containing compounds. These methods facilitate the exploration of piperidine derivatives as antioxidants, which could lead to their application in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Synthesis and Evaluation of Ligands for D2-like Receptors : The search for new antipsychotic agents has led to the exploration of arylcycloalkylamines, including phenyl piperidines, as key pharmacophoric groups. These studies highlight the role of piperidine derivatives in improving the potency and selectivity of ligands for D2-like receptors, which are critical targets in the treatment of psychiatric disorders. The research underscores the importance of piperidine scaffolds in the design of new therapeutic agents that could offer improved treatment options for conditions such as schizophrenia and bipolar disorder (Sikazwe et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-[(4-propan-2-ylphenyl)methoxymethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)16-5-3-14(4-6-16)11-18-12-15-7-9-17-10-8-15;/h3-6,13,15,17H,7-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVGTUYPJVYACJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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